molecular formula C14H9ClFNO B1306124 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile CAS No. 5516-26-7

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile

Cat. No. B1306124
CAS RN: 5516-26-7
M. Wt: 261.68 g/mol
InChI Key: UWNVVYMELDMTSW-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile is a chemical compound with the molecular formula C14H9ClFNO and a molecular weight of 261.68 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxy group attached to a fluorophenyl group .


Physical And Chemical Properties Analysis

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile has a predicted boiling point of 390.6±32.0 °C and a predicted density of 1.31±0.1 g/cm3 at 20 °C and 760 Torr .

Scientific Research Applications

Cancer Research: Synthesis of Gefitinib

This compound is a key intermediate in the synthesis of Gefitinib, a drug used for the treatment of non-small cell lung carcinoma (NSCLC). The improved synthesis protocol for Gefitinib utilizes 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile, leading to better yields and cost-effectiveness .

Tyrosinase Inhibition: Cosmetic and Pharmaceutical Applications

Researchers have leveraged the 3-Chloro-4-fluorophenyl motif to identify inhibitors of tyrosinase, an enzyme responsible for melanin production. This has implications in developing treatments for conditions like hyperpigmentation and could be used in cosmetic products to manage skin tone .

Development of Tyrosine Kinase Inhibitors

The compound’s motif is crucial in the development of tyrosine kinase inhibitors, which are significant in cancer therapies. These inhibitors target specific pathways in cancer cells, offering a more targeted approach with fewer side effects compared to traditional chemotherapy .

Synthesis of Benzamide Compounds

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile is used in synthesizing new benzamide compounds that show promise as inhibitors of Agaricus bisporus tyrosinase. These compounds have potential pharmaceutical applications and could lead to the development of new drugs .

Safety and Hazards

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClFNO/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNVVYMELDMTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388083
Record name 3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile

CAS RN

5516-26-7
Record name 3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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